methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride
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Overview
Description
Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride typically involves the esterification of 4-[(1S)-1-amino-2-hydroxyethyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The purification of the final product is achieved through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of 4-[(1S)-1-amino-2-oxoethyl]benzoate.
Reduction: Formation of 4-[(1S)-1-alkylamino-2-hydroxyethyl]benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)benzoate;hydrochloride
- Methyl 4-(hydroxymethyl)benzoate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound possesses both an amino group and a hydroxyl group, allowing it to participate in a broader range of chemical reactions and biological interactions .
Properties
IUPAC Name |
methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDORQAVVCZMAL-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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